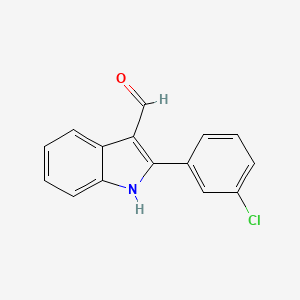
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and an aldehyde functional group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the formyl group on the indole ring. The reaction typically proceeds under mild conditions and yields the desired aldehyde product.
Another approach involves the Friedel-Crafts acylation of 3-chlorophenylindole with an appropriate acylating agent, followed by oxidation to introduce the aldehyde group. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(3-chlorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the indole ring structure allows for interactions with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine atom at the para position of the phenyl ring.
2-(3-bromophenyl)-1H-indole-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
2-(3-methylphenyl)-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the aldehyde group also provides versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBHSITUAMCMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


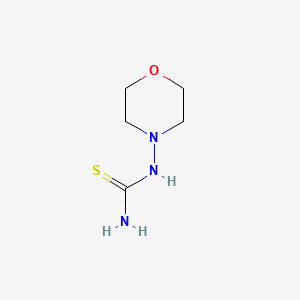
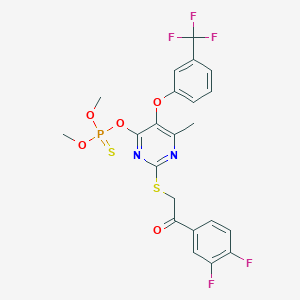
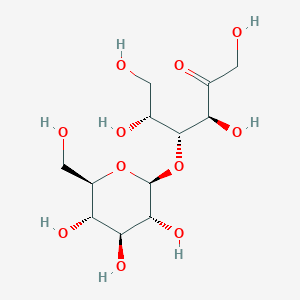
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)
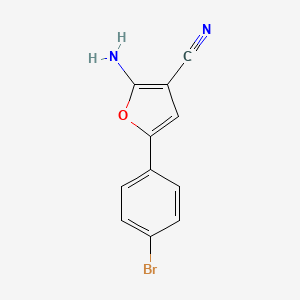
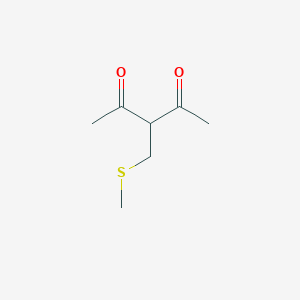
![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)
![N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041278.png)
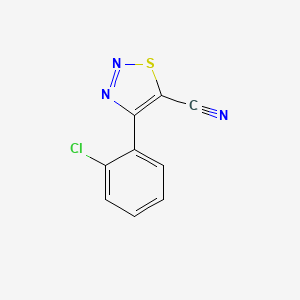
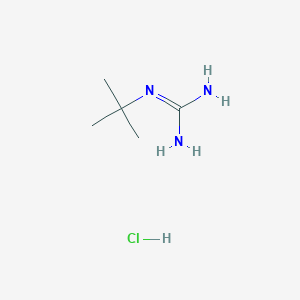
![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)
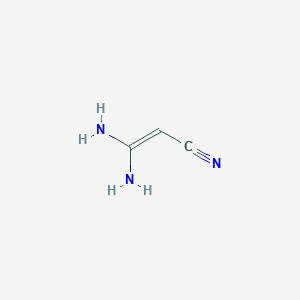
![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)
